molecular formula C9H6F3NO B1527704 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene CAS No. 55204-86-9

1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene

Cat. No. B1527704
CAS RN: 55204-86-9
M. Wt: 201.14 g/mol
InChI Key: YSFIDUZQUVVVLY-UHFFFAOYSA-N
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Description

1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H4F3NO . It has a molecular weight of 187.1187 .


Molecular Structure Analysis

The InChI code for 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene is 1S/C8H4F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-4H . This code provides a standardized way to represent the compound’s molecular structure.

Scientific Research Applications

  • Single-Benzene-Based Fluorophores (SBBFs)

    • Field : Organic & Biomolecular Chemistry .
    • Application : SBBFs, which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been used in various basic research fields and industries .
    • Methods : The design and analysis of SBBFs involve studying the relationship between its structure and photophysical properties both in the solution- and solid-state .
    • Results : Hundreds of organic fluorophores have been developed, ushering in a new era in biology and materials science .
  • Trifluoromethylation

    • Field : Pharmaceuticals, Agrochemicals, and Materials .
    • Application : The trifluoromethyl group plays an increasingly important role in these fields .
    • Methods : Recent advances in trifluoromethylation involve the use of carbon-centered radical intermediates .
    • Results : The trifluoromethylation process has been successfully applied in various contexts .

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H227, H302, H312, H315, H319, H332, H334, H335 . These codes correspond to various hazards, such as being highly flammable, causing skin and eye irritation, and posing risks if swallowed, inhaled, or in contact with skin .

properties

IUPAC Name

1-(isocyanatomethyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)8-4-2-1-3-7(8)5-13-6-14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFIDUZQUVVVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene

CAS RN

55204-86-9
Record name 1-(isocyanatomethyl)-2-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HP Su, K Rickert, C Burlein… - Proceedings of the …, 2017 - National Acad Sciences
Current therapies for chronic pain can have insufficient efficacy and lead to side effects, necessitating research of novel targets against pain. Although originally identified as an …
Number of citations: 44 www.pnas.org

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